![molecular formula C18H13F3N2OS B2467084 N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide CAS No. 338397-02-7](/img/structure/B2467084.png)
N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide” is a chemical compound with a molecular weight of 430.39 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a molecular formula of C21H17F3N4O3 . It contains a trifluoromethyl group, which is a common feature in many fluorinated organic chemicals .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s known that trifluoromethyl-containing compounds are widely used in the agrochemical and pharmaceutical industries . They are often involved in various chemical reactions to produce different compounds .Physical And Chemical Properties Analysis
“this compound” is a solid substance at room temperature .Aplicaciones Científicas De Investigación
Anticancer Evaluation
N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide derivatives have been studied for their potential anticancer properties. A series of substituted derivatives showed moderate to excellent anticancer activity against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). Some derivatives even outperformed reference drugs like etoposide in these evaluations (Ravinaik et al., 2021).
Antimicrobial Agents
Compounds containing the this compound structure have been synthesized and evaluated as antimicrobial agents. These compounds have shown significant efficacy against various bacterial and fungal strains, often surpassing reference drugs in their inhibitory effects (Bikobo et al., 2017).
Supramolecular Gelators
A series of N-(thiazol-2-yl) benzamide derivatives, related to this compound, have been investigated for their gelation behavior. These compounds displayed gelation behavior towards ethanol/water and methanol/water mixtures, indicating potential applications in materials science, particularly in the field of crystal engineering and molecular self-assembly (Yadav & Ballabh, 2020).
Adenosine Receptor Ligands
Benzamide and furamide linked to thiazole compounds, including derivatives of this compound, have been investigated for their affinity towards adenosine receptors. These compounds showed potential as potent and selective adenosine receptor ligands, which could have implications in various therapeutic areas (Inamdar et al., 2013).
Antihyperglycemic Agents
Research on 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives, structurally related to this compound, identified compounds that exhibited potential as antihyperglycemic agents. These compounds showed promise in the treatment of diabetes mellitus (Nomura et al., 1999).
Safety and Hazards
Direcciones Futuras
The future directions for “N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide” and similar compounds are promising. Trifluoromethyl-containing compounds are becoming increasingly important in the development of new agrochemicals and pharmaceuticals . It is expected that many novel applications of these compounds will be discovered in the future .
Propiedades
IUPAC Name |
N-methyl-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2OS/c1-22-16(24)11-5-7-12(8-6-11)17-23-15(10-25-17)13-3-2-4-14(9-13)18(19,20)21/h2-10H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCQIUJKLRRIDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

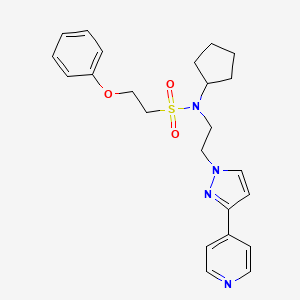
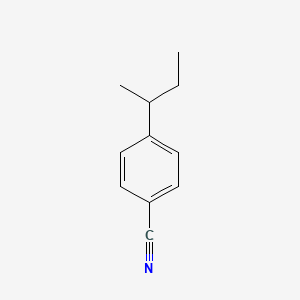

![Endo-tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/no-structure.png)
![[2-(cyclohexylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2467006.png)
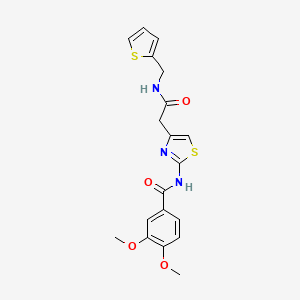
![N-(4-butylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2467011.png)
![4-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-butylpyrrolidin-2-one](/img/structure/B2467012.png)

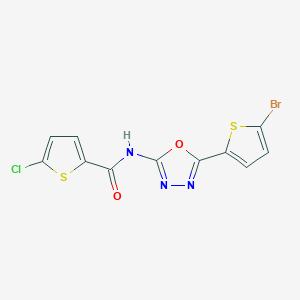
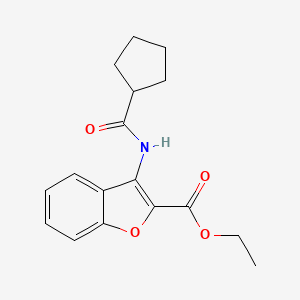
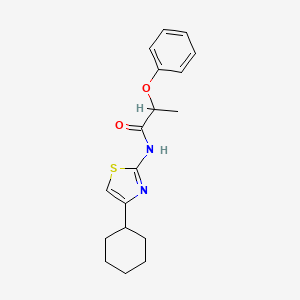

![2,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2467024.png)